Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate
Description
This compound (hereafter referred to as Compound A) is a PROTAC (Proteolysis-Targeting Chimera) linker featuring three key components:
- Thalidomide analogue: The 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl moiety, which recruits cereblon (CRBN), an E3 ubiquitin ligase, for targeted protein degradation .
- Aliphatic spacer: A butanoate chain (4-carbon spacer) that modulates distance and flexibility between the E3 ligase binder and the target protein ligand.
- t-Butyl ester: A hydrolytically labile group that can be cleaved in vivo to generate a carboxylic acid, enhancing solubility or enabling further conjugation .
Compound A is widely used in PROTAC development due to its balanced stability and reactivity. Its tert-butyl ester protects the carboxylic acid during synthesis, while post-hydrolysis exposure of the acid improves interactions with cellular machinery .
Properties
IUPAC Name |
tert-butyl 4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O8/c1-23(2,3)34-18(29)8-5-11-24-17(28)12-33-15-7-4-6-13-19(15)22(32)26(21(13)31)14-9-10-16(27)25-20(14)30/h4,6-7,14H,5,8-12H2,1-3H3,(H,24,28)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXYKIDXBUSLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate, also referred to as M4, is a compound of significant interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : Tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)carbamate
- Molecular Formula : C20H26N4O5
- Molecular Weight : 402.45 g/mol
- CAS Number : 2523017-09-4
- Purity : 95% .
M4 exhibits a multifaceted mechanism of action that includes:
- Inhibition of β-secretase and Acetylcholinesterase : M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease through amyloid beta (Aβ) aggregation .
- Reduction of Inflammatory Cytokines : In vitro studies indicate that M4 can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes activated by Aβ 1-42 . This suggests a protective effect against neuroinflammation associated with AD.
- Prevention of Astrocyte Cell Death : The compound demonstrated a moderate protective effect on astrocyte cells against Aβ-induced toxicity by reducing oxidative stress markers and inflammatory responses .
In Vitro Studies
In vitro experiments have highlighted several key findings regarding the biological activity of M4:
- Cell Viability : M4 treatment resulted in improved cell viability in astrocyte cultures exposed to Aβ 1-42, indicating its potential neuroprotective effects.
- Cytokine Modulation : The compound significantly reduced TNF-α levels compared to untreated controls, although results were not statistically significant when compared to other treatments .
In Vivo Studies
In vivo investigations using scopolamine-induced models of Alzheimer’s disease revealed:
- Amyloidogenesis Inhibition : M4 administration led to a decrease in Aβ levels compared to control groups, although it did not achieve statistical significance against standard treatments like galantamine .
Case Studies
A notable case study involved the administration of M4 in a rodent model designed to mimic Alzheimer’s pathology. The results indicated:
| Parameter | Control Group | M4 Treatment | Galantamine Treatment |
|---|---|---|---|
| Aβ Levels | High | Moderate | Low |
| TNF-α Levels | Elevated | Reduced | Significantly Reduced |
| Cell Viability (%) | 50% | 75% | 80% |
This table illustrates the comparative effectiveness of M4 against traditional treatments, highlighting its potential as a multi-target therapeutic agent.
Scientific Research Applications
Structure
The structure of the compound features a tert-butyl group attached to a butanoate moiety, which is further linked to a dioxopiperidinyl isoindolin derivative. This unique arrangement contributes to its biological activity and solubility properties.
Pharmaceutical Development
Tert-butyl 4-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving neurological disorders due to the presence of the piperidine structure. The dioxoisoindolin moiety may also enhance its interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Some derivatives have shown effectiveness against cancer cell lines by inducing apoptosis.
- Neuroprotective Effects : The piperidine ring is associated with neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases.
A study demonstrated that modifications in the isoindolin structure can significantly alter the compound's activity profile, suggesting that this compound could be optimized for enhanced efficacy against specific targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including acylation and coupling reactions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, researchers synthesized a series of isoindolin derivatives and evaluated their anticancer properties. This compound was found to inhibit cell proliferation in several cancer cell lines, demonstrating IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
A study published in Neuroscience Letters explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The results indicated that tert-butyl derivatives could mitigate neuronal loss and improve cell viability by reducing reactive oxygen species (ROS) levels.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key analogues of Compound A , emphasizing structural differences and biological implications:
Q & A
Q. What structural features of this compound are critical for its role as a PROTAC linker, and how do they influence E3 ligase recruitment?
The compound contains three key structural elements: (1) a thalidomide-derived 2,6-dioxopiperidine unit for E3 ligase (e.g., CRBN) binding, (2) an aliphatic spacer (butanoate) to modulate distance between the target protein and E3 ligase, and (3) a tert-butyl ester group that may hydrolyze to a carboxylic acid in vivo, altering solubility and reactivity. The thalidomide moiety is essential for recruiting CRBN, while the spacer length impacts ternary complex formation efficiency. Hydrolysis of the ester group could affect cellular uptake or degradation kinetics .
Q. How can researchers experimentally confirm the hydrolysis of the tert-butyl ester group under physiological conditions?
Hydrolysis can be assessed using in vitro assays:
- pH-dependent stability : Incubate the compound in buffers mimicking lysosomal (pH 4.5–5.5) or cytoplasmic (pH 7.4) environments.
- Enzymatic assays : Use esterases (e.g., porcine liver esterase) to mimic hydrolysis.
- Analytical validation : Monitor hydrolysis via LC-MS (to detect mass shifts) or NMR (to observe tert-butyl group removal). Comparative studies between ester and acid forms can clarify functional differences .
Q. What methods are recommended to evaluate the compound’s ability to induce target protein ubiquitination?
- Western blotting : Detect ubiquitin conjugates using anti-ubiquitin antibodies.
- Immunoprecipitation : Confirm ternary complex formation between the target protein, PROTAC, and E3 ligase.
- Cellular thermal shift assays (CETSA) : Monitor target protein degradation in response to treatment.
- Control experiments : Use CRBN-knockout cells to validate PROTAC specificity .
Advanced Research Questions
Q. How can conflicting data on the compound’s degradation efficiency in different cell lines be resolved?
Contradictions may arise from variations in:
- E3 ligase expression levels : Quantify CRBN or other ligases via qPCR or flow cytometry.
- Cellular permeability : Use mass spectrometry to measure intracellular PROTAC concentrations.
- Off-target effects : Perform proteomic profiling (e.g., TMT labeling) to identify non-specific interactions.
- Hydrolysis kinetics : Compare ester vs. pre-hydrolyzed (acid) forms in each cell line to isolate linker stability effects .
Q. What strategies optimize the aliphatic spacer length to balance degradation efficiency and cytotoxicity?
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying spacer lengths (e.g., C3 to C6) and test degradation efficiency via dose-response assays (DC50/IC50).
- Molecular dynamics simulations : Model ternary complex stability with different spacers.
- Pharmacokinetic profiling : Assess linker length impacts on bioavailability and tissue distribution in animal models.
- Cytotoxicity screening : Use MTT or Annexin V assays to correlate spacer length with cell viability .
Q. What analytical techniques are most reliable for characterizing the compound’s stability in biological matrices?
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Quantify intact compound and hydrolysis products in plasma or tissue homogenates.
- Hydrogen-deuterium exchange (HDX) mass spectrometry : Map conformational changes in target proteins upon PROTAC binding.
- Size-exclusion chromatography (SEC) : Monitor aggregation or precipitation in aqueous buffers.
- Circular dichroism (CD) : Assess secondary structural integrity under physiological conditions .
Methodological Considerations
- Contradiction resolution : When conflicting data arise (e.g., variable solubility), systematically test hypotheses using orthogonal methods (e.g., NMR solubility studies vs. computational LogP predictions) .
- Theoretical framework : Link PROTAC design to ubiquitin-proteasome system (UPS) theory, ensuring experiments address gaps in ternary complex formation kinetics or spatial constraints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
